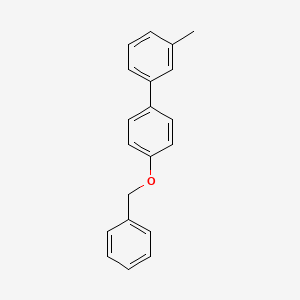

4-Benzyloxy-3'-methylbiphenyl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-(4-phenylmethoxyphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O/c1-16-6-5-9-19(14-16)18-10-12-20(13-11-18)21-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISAIGYPMQWSRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyloxy 3 Methylbiphenyl

Catalytic Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions are the cornerstone for the synthesis of unsymmetrical biaryls like 4-benzyloxy-3'-methylbiphenyl. These methods offer high efficiency and functional group tolerance, making them ideal for constructing complex organic molecules.

Palladium-Catalyzed Suzuki-Miyaura Reactions

The Suzuki-Miyaura reaction stands out as a powerful and widely used method for the formation of C-C bonds. nih.gov The reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, two primary disconnection approaches are feasible: the reaction of a 4-benzyloxy-substituted aryl halide with 3-methylphenylboronic acid, or the coupling of a 4-benzyloxy-substituted phenylboronic acid with a 3-methyl-substituted aryl halide.

A variety of palladium precatalysts and ligands have been explored for Suzuki-Miyaura couplings of aryl halides. While specific data for the synthesis of this compound is not extensively documented in readily available literature, general principles from similar biaryl syntheses can be applied. For the coupling of aryl bromides, common and effective catalyst systems often involve palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) as the precatalyst, combined with phosphine-based ligands.

Bulky and electron-rich phosphine (B1218219) ligands are known to be particularly effective in promoting the oxidative addition of aryl halides to the palladium(0) center and facilitating the subsequent reductive elimination step. Examples of such ligands that have shown high efficacy in various Suzuki-Miyaura couplings include tri(tert-butyl)phosphine (P(t-Bu)₃), and biaryl phosphine ligands like SPhos and XPhos. nih.gov N-heterocyclic carbene (NHC) ligands have also emerged as a robust class of ligands for challenging Suzuki-Miyaura couplings, offering high stability and catalytic activity. nih.gov

Below is a representative table of catalyst systems commonly employed in Suzuki-Miyaura reactions for the synthesis of biaryls, which could be adapted for the synthesis of this compound.

| Precatalyst | Ligand | Typical Loading (mol%) | Notes |

| Pd(OAc)₂ | SPhos | 1-2 | Effective for a broad range of aryl bromides and chlorides. |

| Pd₂(dba)₃ | XPhos | 1-2 | Often used for sterically hindered substrates. |

| PdCl₂(dppf) | dppf | 2-5 | A versatile catalyst system for various aryl halides. |

| [Pd(IPr)(allyl)Cl] | IPr (NHC) | 1-3 | Highly active for challenging couplings, including those with aryl chlorides. |

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions. Specific optimization would be required for the synthesis of this compound.

Optimizing reaction conditions is paramount to achieving high yields and selectivity in the synthesis of this compound via the Suzuki-Miyaura reaction. Key parameters that are typically fine-tuned include the choice of base, solvent, temperature, and reaction time.

Base: The base plays a critical role in the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent used. For many Suzuki-Miyaura couplings, potassium carbonate or cesium carbonate are effective choices. nih.gov

Solvent: The solvent system must be capable of dissolving both the organic substrates and the inorganic base to a sufficient extent. Common solvents include ethereal solvents like dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF). Often, a mixture of an organic solvent and water is used to facilitate the dissolution of the base and promote the reaction. nih.gov

Temperature: The reaction temperature is a crucial parameter that influences the reaction rate. While some highly active catalyst systems can promote the reaction at room temperature, many Suzuki-Miyaura couplings require heating to achieve reasonable reaction times and conversions. Typical reaction temperatures range from 60 to 120 °C.

The following table outlines a hypothetical optimization study for the synthesis of this compound, illustrating how different parameters can be varied to improve the reaction outcome.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | K₂CO₃ | Toluene/H₂O | 80 | Moderate |

| 2 | Cs₂CO₃ | Toluene/H₂O | 80 | Good |

| 3 | K₃PO₄ | Dioxane/H₂O | 100 | High |

| 4 | K₂CO₃ | DMF | 100 | Moderate |

This table is a hypothetical representation of an optimization process and does not reflect actual experimental data.

The catalytic cycle of the Suzuki-Miyaura reaction is generally well-understood and consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 4-benzyloxybromobenzene) to a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate.

Transmetalation: The palladium(II) intermediate then undergoes transmetalation with the organoboron reagent (e.g., 3-methylphenylboronic acid) in the presence of a base. The base activates the boronic acid, facilitating the transfer of the 3-methylphenyl group to the palladium center and forming a diorganopalladium(II) complex.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the desired biphenyl (B1667301) product (this compound) and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

While this general mechanism is widely accepted, detailed mechanistic studies often reveal more complex pathways and intermediates, depending on the specific substrates, ligands, and reaction conditions employed.

Copper-Mediated Ullmann-Type Coupling Reactions

The Ullmann reaction is a classical method for the formation of biaryl compounds, typically involving the coupling of two aryl halides in the presence of a stoichiometric amount of copper at high temperatures. organic-chemistry.org Modern modifications of the Ullmann reaction, often referred to as Ullmann-type couplings, utilize catalytic amounts of copper and often proceed under milder conditions. organic-chemistry.org

For the synthesis of this compound, an Ullmann-type reaction could potentially involve the coupling of a 4-benzyloxy-substituted aryl halide with a 3-methyl-substituted aryl halide. However, achieving high selectivity in such cross-coupling reactions can be challenging, as homo-coupling of each aryl halide can also occur. The use of ligands, such as diamines or amino acids, can significantly improve the efficiency and selectivity of copper-catalyzed Ullmann-type couplings. organic-chemistry.org

Alternative Transition Metal-Catalyzed Syntheses

While palladium and copper are the most commonly used metals for the synthesis of biaryls, other transition metals have also been shown to catalyze similar cross-coupling reactions. Nickel and iron are attractive alternatives due to their lower cost and higher abundance compared to palladium.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts can be highly effective for Suzuki-Miyaura and other cross-coupling reactions, sometimes offering different reactivity and selectivity compared to palladium. rsc.org Nickel catalysts are particularly adept at activating less reactive aryl chlorides.

Iron-Catalyzed Cross-Coupling: Iron-catalyzed cross-coupling reactions have gained significant attention as a more sustainable and economical alternative to palladium-catalyzed methods. asianpubs.org While the field is still developing, iron catalysts have shown promise in coupling Grignard reagents and other organometallic nucleophiles with aryl halides.

Organometallic Reagent-Based Syntheses

Organometallic cross-coupling reactions are the cornerstone of modern biphenyl synthesis, offering high efficiency and functional group tolerance. These methods typically involve the reaction of an organometallic species derived from one of the aryl rings with a halogenated derivative of the other, catalyzed by a transition metal complex.

The use of Grignard reagents in cross-coupling reactions, often referred to as Kumada coupling, represents a powerful and well-established method for forming aryl-aryl bonds. In the context of synthesizing this compound, this approach would involve the coupling of a tolyl-derived Grignard reagent with a halogenated benzyloxybenzene precursor.

A plausible synthetic route involves the reaction of m-tolylmagnesium halide (bromide or chloride) with 1-benzyloxy-4-halobenzene. The Grignard reagent is prepared by reacting 3-bromotoluene or 3-chlorotoluene with magnesium metal. The subsequent cross-coupling step is typically catalyzed by a nickel or palladium complex. For instance, catalysts like NiCl2(dppp) (dichloro[1,3-bis(diphenylphosphino)propane]nickel(II)) are effective for such transformations.

This methodology has been successfully applied to the synthesis of related biphenyl structures, such as 2-Cyano-4'-methylbiphenyl, where p-tolylmagnesium chloride is reacted with o-chlorobenzonitrile in the presence of manganese(II) chloride as a catalyst. asianpubs.orggoogle.com The choice of solvent is critical, with ethereal solvents like tetrahydrofuran (THF) or dioxane being standard for the formation and reaction of the Grignard reagent. google.com

Key Reaction Parameters:

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Grignard Reagent | m-tolylmagnesium bromide | Nucleophilic aryl source |

| Aryl Halide | 1-Benzyloxy-4-bromobenzene | Electrophilic aryl partner |

| Catalyst | NiCl2(dppp), Pd(PPh3)4 | Facilitates C-C bond formation |

| Solvent | THF, Diethyl ether, Dioxane | Solubilizes reagents, stabilizes Grignard |

| Temperature | 0 °C to reflux | Controls reaction rate and selectivity |

Organolithium reagents offer an alternative to Grignard reagents for the formation of the biaryl bond. These reagents can be prepared through direct lithiation of an aromatic C-H bond or, more commonly, via halogen-lithium exchange from an aryl halide.

For the synthesis of this compound, one could envision two primary pathways using organolithium chemistry:

Pathway A: Generation of 3-methylphenyllithium from 3-bromotoluene and an alkyllithium reagent (e.g., n-butyllithium). This nucleophilic species could then be used in a subsequent coupling reaction.

Pathway B: Generation of (4-(benzyloxy)phenyl)lithium from 1-benzyloxy-4-bromobenzene.

Once formed, the organolithium reagent can participate in cross-coupling reactions, often mediated by copper (Ullmann-type reaction) or palladium catalysts. These reactions are highly effective but require strictly anhydrous and inert conditions due to the high reactivity of organolithium compounds.

Transition Metal-Free Approaches to Biphenyl Ether Formation

While less common for the core biphenyl bond formation, transition metal-free methods are gaining traction due to their lower cost and reduced metal contamination in the final product. These methods often rely on radical-based or photochemically-induced pathways.

Recent advancements in organic synthesis have explored the use of silyl radicals to mediate C-C bond formation. In a hypothetical application to this compound, a silyl radical could initiate a cascade that results in the coupling of two aryl precursors. This area of research is still developing, and specific protocols for this particular molecule are not established.

Photoredox catalysis utilizes visible light to drive chemical reactions by generating highly reactive radical ion intermediates from organic molecules. A suitable photoredox catalyst, upon excitation by light, can engage in single-electron transfer (SET) with aryl halide or boronic acid precursors. This generates aryl radicals that can combine to form the desired biaryl linkage. While powerful for a range of substrates, the application of photoredox catalysis to the specific synthesis of this compound would require dedicated research to optimize the catalyst, solvent, and light source.

Classical electrophilic aromatic substitution (EAS) reactions, such as the Friedel-Crafts reaction, are generally not suitable for directly coupling two unactivated aryl rings to form a biphenyl. However, related pathways, like the Scholl reaction, can induce intramolecular arylation to form polycyclic aromatic hydrocarbons. Direct intermolecular arylation via EAS-type mechanisms is typically low-yielding and lacks regioselectivity for substrates like those required for this compound synthesis.

A more relevant classical approach is the Ullmann condensation, which involves the copper-mediated coupling of two aryl halides. While traditionally a harsh reaction, modern modifications have improved its scope and utility. Another pathway involves the thermal decomposition of diazonium salts (Gomberg-Bachmann reaction), which generates aryl radicals capable of attacking another aromatic ring, though yields are often modest.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of complex organic molecules such as this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. wjpmr.comjddhs.comnih.gov These principles focus on developing sustainable, efficient, and non-hazardous synthetic methodologies. jddhs.comnih.gov For biaryl compounds like this compound, this often involves re-evaluating traditional cross-coupling reactions to incorporate safer solvents, improve atom efficiency, and utilize environmentally benign catalysts.

Sustainable Solvent Systems and Reaction Media

The choice of solvent is a critical aspect of green chemistry, as solvents account for a significant portion of the waste generated in chemical synthesis. nih.gov Traditional syntheses of biphenyl compounds often rely on volatile organic compounds (VOCs) that are hazardous, toxic, and contribute to air pollution. jddhs.comkaust.edu.sa Research has therefore focused on replacing these with sustainable alternatives.

Water as a Reaction Medium: Water is considered the most desirable green solvent due to its non-toxicity, non-flammability, abundance, and low cost. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction commonly used for biphenyl synthesis, have been successfully adapted to aqueous media. researchgate.netacs.orgresearchgate.net The use of water-soluble catalysts or micellar systems can overcome the low solubility of organic reactants, facilitating efficient reactions. researchgate.net

Bio-based Solvents: Solvents derived from biomass, such as ethyl lactate and glycerol, are biodegradable and have a lower environmental footprint than petroleum-based solvents. researchgate.net These bio-solvents are being explored as viable media for C-C coupling reactions, offering a more sustainable approach to the synthesis of molecules like this compound. researchgate.net

Solvent-Free Reactions: An ideal green chemistry scenario is to eliminate the use of solvents altogether. jddhs.comresearchgate.net Solvent-free, or neat, reactions can be achieved through techniques like mechanochemical grinding, where mechanical energy is used to initiate the reaction between solid reactants. mdpi.com Microwave-assisted synthesis is another energy-efficient method that can often be performed without a solvent, leading to significantly reduced reaction times and waste. jddhs.commdpi.com

| Solvent System | Key Advantages | Challenges | Relevance to Green Chemistry |

|---|---|---|---|

| Water | Non-toxic, non-flammable, abundant, low cost researchgate.net | Poor solubility of non-polar organic reactants | High; aligns with principles of using safer solvents and preventing pollution |

| Bio-based Solvents (e.g., Glycerol, Ethyl Lactate) | Renewable source, biodegradable, lower toxicity researchgate.net | Can have high viscosity; may require higher temperatures | High; promotes the use of renewable feedstocks |

| Supercritical CO₂ | Non-toxic, non-flammable, easily removed nih.gov | Requires high-pressure equipment | High; offers a recyclable and clean reaction medium |

| Solvent-Free (Mechanochemistry/Microwave) | Eliminates solvent waste, reduces reaction time, high energy efficiency jddhs.commdpi.com | Not suitable for all reaction types; potential for localized overheating | Very High; represents the ideal of waste prevention |

Atom Economy and Efficiency Considerations

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jddhs.com High atom economy processes are crucial for minimizing waste and maximizing resource efficiency. jddhs.com

The synthesis of this compound is typically achieved via a cross-coupling reaction. The Suzuki-Miyaura coupling is a powerful and widely used method for forming the C-C bond between the two aryl rings. This reaction is favored in green chemistry because it generally exhibits high atom economy, with the main byproducts being inorganic salts that are easier to manage than organic waste.

A plausible Suzuki-Miyaura route to this compound involves the reaction of a boronic acid or ester with an aryl halide. For example:

Reactants: 4-Benzyloxyphenylboronic acid and 3-Methyl-1-bromobenzene

Product: this compound

Byproducts: Dihydroxyborane and a bromide salt (e.g., from the base used)

The theoretical atom economy for such a reaction is significantly higher than for older coupling methods that generate stoichiometric amounts of organometallic or phosphorus-containing waste. Maximizing efficiency also involves optimizing reaction conditions to achieve high yields and selectivity, further reducing the generation of unwanted byproducts.

| Component | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 4-Benzyloxyphenylboronic acid | C₁₃H₁₃BO₃ | 228.05 | Reactant |

| 3-Methyl-1-bromobenzene | C₇H₇Br | 171.04 | Reactant |

| This compound | C₂₀H₁₈O | 274.36 | Desired Product |

Atom Economy (%) = [Molecular Weight of Product / (Sum of Molecular Weights of All Reactants)] x 100

|

Development of Environmentally Benign Catalytic Systems

Catalysis is a fundamental pillar of green chemistry, as catalysts enable reactions to proceed with higher efficiency, under milder conditions, and with less waste compared to stoichiometric reagents. jddhs.commdpi.com While palladium catalysts are extremely effective for the Suzuki-Miyaura and other cross-coupling reactions, traditional homogeneous palladium complexes can be costly and difficult to separate from the product, leading to contamination and loss of the precious metal. mdpi.com

To address these issues, significant research has been devoted to developing environmentally benign catalytic systems.

Heterogeneous and Recyclable Catalysts: One major advancement is the immobilization of palladium onto solid supports. These heterogeneous catalysts can be easily filtered off from the reaction mixture and reused multiple times, making the process more economical and sustainable. inovatus.es Supports can include:

Magnetic Nanoparticles: Palladium supported on magnetic nanoparticles allows for simple catalyst recovery using an external magnet. mdpi.com

Polymers and Biopolymers: Materials like cellulose, starch, or chitosan can be used as supports, introducing biodegradability and renewability into the catalyst design. mdpi.com

Biogenic Synthesis of Nanocatalysts: An innovative approach involves using biological materials, such as plant extracts, to synthesize palladium nanoparticles (PdNPs). acs.orgnih.gov This green synthesis method avoids the need for hazardous reducing agents and high temperatures. acs.orgnih.gov The resulting biogenic PdNPs have shown excellent catalytic activity in C-C coupling reactions under mild conditions, often in aqueous media. acs.orgnih.gov

Metal-Free Catalysis: A frontier in green catalysis is the development of metal-free cross-coupling reactions. preprints.org While still a challenging area, innovative approaches using organocatalysts or other non-metal systems are being explored to completely eliminate the reliance on potentially toxic and non-renewable transition metals. preprints.org

| Catalyst Type | Description | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Pd Complex | Catalyst is dissolved in the reaction medium. | High activity and selectivity. | Difficult to separate and recycle; potential product contamination. mdpi.com |

| Heterogeneous Pd on Support | Palladium is immobilized on a solid support (e.g., charcoal, silica, nanoparticles). mdpi.com | Easy to recover and reuse; reduces metal leaching. inovatus.es | May have lower activity compared to homogeneous counterparts. |

| Biogenic Pd Nanoparticles | Palladium nanoparticles synthesized using plant extracts or other biological matter. acs.orgnih.gov | Eco-friendly synthesis; high catalytic activity; often works in green solvents. acs.orgnih.gov | Can have issues with stability and batch-to-batch consistency. |

| Metal-Free Systems | Reactions promoted by organocatalysts or other non-metallic agents. preprints.org | Avoids use of toxic and expensive heavy metals. preprints.org | Generally less versatile and efficient than metal catalysts at present. |

Mechanistic Elucidation and Reaction Dynamics of 4 Benzyloxy 3 Methylbiphenyl Formation

Kinetic Studies of Key Synthetic Transformations

Kinetic investigations of analogous Suzuki-Miyaura reactions often reveal that the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step. nih.gov However, under certain conditions, particularly with unreactive organoboron compounds or when using specific ligands, the transmetalation step can become rate-limiting.

A representative, albeit generalized, kinetic data set for a Suzuki-Miyaura coupling reaction is presented below. The rate constants are hypothetical and serve to illustrate the relative rates of the different steps in the catalytic cycle under a specific set of conditions.

| Step in Catalytic Cycle | Hypothetical Rate Constant (s⁻¹) | Relative Rate |

| Oxidative Addition | 0.05 | Slowest |

| Transmetalation | 0.8 | Intermediate |

| Reductive Elimination | 5.2 | Fastest |

This interactive table illustrates that in this hypothetical scenario, the oxidative addition is the slowest and therefore the rate-determining step of the reaction.

Factors that can influence the reaction kinetics include the nature of the solvent, the base used, the palladium catalyst, and the ligands coordinated to the metal center. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can accelerate the rate of oxidative addition.

Identification and Characterization of Reaction Intermediates

The catalytic cycle for the formation of 4-Benzyloxy-3'-methylbiphenyl via a Suzuki-Miyaura coupling reaction involves several key reactive intermediates. While direct observation of these intermediates for this specific reaction is not widely reported, their existence and roles are well-established through studies of similar cross-coupling reactions, often employing techniques like NMR spectroscopy and mass spectrometry. researchgate.netdntb.gov.ua

The primary intermediates in the catalytic cycle are:

Oxidative Addition Complex: After the initial activation of the palladium precatalyst to a Pd(0) species, it reacts with the aryl halide (e.g., 4-benzyloxy-bromobenzene) in an oxidative addition step. This forms a square planar Pd(II) intermediate, which is an organopalladium complex.

Transmetalation Intermediate: The organopalladium complex then undergoes transmetalation with the organoboron reagent (e.g., 3-methylphenylboronic acid), which is activated by a base. This step involves the transfer of the organic group from the boron atom to the palladium center, resulting in a new diorganopalladium(II) complex.

Reductive Elimination Precursor: The diorganopalladium(II) complex, which now bears both the 4-benzyloxy and 3'-methylphenyl groups, is the immediate precursor to the final product. This intermediate undergoes reductive elimination, where the two organic groups are coupled to form the C-C bond of this compound, and the palladium catalyst is regenerated in its Pd(0) state, ready to start a new catalytic cycle.

The characterization of analogous benzyl (B1604629) palladium intermediates has been a subject of significant research, providing insights into their unique reactivity. researchgate.netdntb.gov.ua

Ligand-Induced Selectivity and Stereoselectivity Studies

Ligands play a pivotal role in palladium-catalyzed cross-coupling reactions, influencing not only the reaction rate but also the selectivity and, where applicable, the stereoselectivity. In the synthesis of this compound, the choice of ligand can impact the efficiency of the coupling and potentially control the formation of undesired byproducts.

Phosphine ligands are commonly employed in Suzuki-Miyaura reactions. The electronic and steric properties of these ligands can be fine-tuned to optimize the reaction. For instance:

Electron-rich ligands can enhance the rate of oxidative addition.

Bulky ligands can promote the reductive elimination step and can also be crucial in preventing the formation of side products.

While the synthesis of this compound does not involve the creation of a chiral center, in cases where atropisomerism is possible (in highly substituted biaryls), the use of chiral ligands can induce stereoselectivity. researchgate.net The stereochemical outcome of Suzuki-Miyaura couplings can be highly dependent on the ligand, with some ligands promoting retention of configuration while others may lead to isomerization. organic-chemistry.orgbeilstein-journals.orgnih.gov

The following table provides a qualitative overview of how different types of phosphine ligands can influence the outcome of a Suzuki-Miyaura reaction.

| Ligand Type | Typical Characteristics | Effect on Reaction |

| Monodentate phosphines (e.g., PPh₃) | General purpose | Moderate efficiency |

| Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) | Increased steric hindrance and electron density | Can improve rates of oxidative addition and reductive elimination |

| Bidentate phosphines (e.g., dppf) | Chelating | Can enhance catalyst stability and influence selectivity |

Transition State Analysis and Energy Landscape Mapping

Transition state analysis and the mapping of the reaction's energy landscape are powerful tools for a deep understanding of the reaction mechanism. These are typically achieved through computational methods, such as Density Functional Theory (DFT). iciq.orgacs.org For the Suzuki-Miyaura synthesis of this compound, such analyses would reveal the energy barriers associated with each step of the catalytic cycle.

The key transition states in the catalytic cycle are:

TSOA (Oxidative Addition): The transition state for the oxidative addition of the aryl halide to the Pd(0) complex.

TSTM (Transmetalation): The transition state for the transfer of the aryl group from the boronic acid to the palladium center.

TSRE (Reductive Elimination): The transition state for the C-C bond-forming step that releases the biphenyl (B1667301) product.

Computational studies on similar systems have shown that the relative energies of these transition states can vary depending on the specific substrates, ligands, and reaction conditions. researchgate.netnih.govresearchgate.net For many Suzuki-Miyaura reactions, the oxidative addition or the transmetalation step is found to have the highest energy barrier, thus being the rate-determining step. nih.govnih.gov

A hypothetical energy profile for the catalytic cycle is depicted in the table below, with energies given in kcal/mol relative to the separated reactants.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Oxidative Addition Intermediate | -10 |

| Transmetalation Transition State | +15 |

| Diorganopalladium Intermediate | -5 |

| Reductive Elimination Transition State | +5 |

| Products + Catalyst | -25 |

This interactive table illustrates a simplified energy landscape for a catalytic cycle, highlighting the energy barriers for the key steps.

Computational Mechanistic Modeling and Validation

Computational mechanistic modeling, particularly using DFT, has become an indispensable tool for elucidating the intricate details of catalytic reactions like the Suzuki-Miyaura coupling. rsc.orgrsc.org These models can provide detailed information about the geometries of intermediates and transition states, as well as the electronic effects that govern the reaction. nih.govacs.org

For the formation of this compound, a computational study would typically involve:

Building a Model System: The reactants, catalyst, and solvent molecules are represented in silico.

Locating Stationary Points: The geometries of all intermediates and transition states along the reaction coordinate are optimized.

Calculating Energies: The relative energies of these stationary points are calculated to construct the potential energy surface of the reaction.

Validation: The computational results are then compared with experimental data, such as kinetic measurements or the effect of different ligands, to validate the proposed mechanism.

Such computational studies have been instrumental in refining our understanding of the Suzuki-Miyaura reaction, for example, by providing insights into the role of the base in the transmetalation step and the mechanism of reductive elimination. iciq.orgrsc.org

Computational Chemistry and Theoretical Modeling of 4 Benzyloxy 3 Methylbiphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the properties of molecules like 4-Benzyloxy-3'-methylbiphenyl.

Electronic Structure and Molecular Geometry Optimization

The foundational step in the theoretical analysis of this compound involves the optimization of its molecular geometry to find the lowest energy conformation. This is typically achieved using DFT methods, such as the B3LYP functional combined with a basis set like 6-311+G(d,p). nih.gov This level of theory has proven effective for structurally similar compounds.

The optimization process calculates key geometric parameters, including bond lengths, bond angles, and torsion angles. For this compound, particular attention is given to the dihedral angle between the two phenyl rings of the biphenyl (B1667301) core and the torsion angles within the flexible benzyloxy group. In a related compound, 4-benzyloxy-1,1'-biphenyl, the dihedral angle between the biphenyl rings was found to be very small at 1.54 (13)°, indicating a nearly planar conformation in the crystal structure, while the C-O-C-C torsion angle of the benzyloxy linkage is 174.4 (2)°. researchgate.net For another analogue, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the dihedral angle between the adjacent rings in the biphenyl group was 26.09 (4)°. nih.govresearchgate.net

Once the geometry is optimized, the electronic properties can be determined. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For the analogous compound 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO and LUMO energies were calculated to be -6.0814 eV and -1.7466 eV, respectively, resulting in an energy gap of 4.3347 eV. nih.gov A smaller gap generally implies higher reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Biphenyl System

| Property | Value |

|---|---|

| HOMO Energy | -6.0814 eV |

| LUMO Energy | -1.7466 eV |

| HOMO-LUMO Gap (ΔE) | 4.3347 eV |

| Ionization Energy (I) | 6.0814 eV |

| Electron Affinity (A) | 1.7466 eV |

| Electronegativity (χ) | 3.914 eV |

| Chemical Hardness (η) | 2.1673 eV |

| Electrophilicity Index (ω) | 3.534 eV |

Data based on the analogous compound 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid and presented for illustrative purposes. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations are also a reliable tool for predicting spectroscopic data, which can be used to validate experimentally synthesized structures.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is commonly employed for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net Calculations are often performed using a functional like B3LYP with a suitable basis set and can incorporate solvent effects to better mimic experimental conditions. nih.gov The predicted chemical shifts for this compound would then be compared with experimental spectra to confirm its structure.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculations predict the positions of infrared (IR) absorption bands corresponding to the molecule's vibrational modes. nih.gov Comparing the computed IR spectrum with the experimental one helps in assigning specific vibrational modes, such as C-H stretching of the aromatic rings, C-O-C stretching of the ether linkage, and vibrations of the biphenyl core.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior and conformational flexibility of this compound over time. While DFT is excellent for stationary points on the potential energy surface, MD allows for the exploration of the molecule's conformational landscape by simulating the atomic motions based on a given force field. nih.gov

For a molecule with rotational freedom like this compound, MD simulations can reveal the preferred orientations of the phenyl rings and the benzyloxy group, the rates of transition between different conformers, and how the molecular shape fluctuates under various conditions, such as in different solvents or at different temperatures. nih.gov

Ab Initio and Semi-Empirical Methods

Beyond DFT, other computational methods can be applied to study this compound.

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. While highly accurate, they are computationally very demanding and are typically reserved for smaller molecular systems.

Semi-Empirical Methods: These methods simplify quantum mechanical calculations by using parameters derived from experimental data. mpg.de Methods like AM1, PM3, and MNDO are much faster than DFT or ab initio methods, making them suitable for rapid screening of large numbers of molecules or for preliminary calculations on larger systems. redalyc.orguni-muenchen.de They can provide good approximations for molecular geometries and heats of formation with significantly less computational cost. redalyc.org

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. In a QSPR study of this compound and related compounds, various molecular descriptors would be calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), topological, or constitutional.

Statistical techniques, such as multiple linear regression, are then used to create an equation that links these descriptors to a specific property (e.g., boiling point, solubility, chromatographic retention time). Such models allow for the prediction of properties for new, unsynthesized compounds, accelerating the discovery and design of molecules with desired characteristics.

Application of Machine Learning in Predictive Chemical Synthesis

The advent of machine learning (ML) has introduced a paradigm shift in synthetic chemistry, offering powerful tools to predict the outcomes of complex chemical reactions with increasing accuracy. For the synthesis of biphenyl compounds, such as this compound, which are often constructed via cross-coupling reactions, ML models can provide valuable insights into optimal reaction conditions, thereby accelerating the discovery and development of new synthetic routes. While specific ML studies on this compound are not yet prevalent in the literature, the principles and methodologies developed for biphenyl synthesis are directly applicable.

Machine learning algorithms are being trained on large datasets of chemical reactions to identify intricate relationships between reactants, catalysts, ligands, solvents, and the resulting reaction yields and byproducts. beilstein-journals.org These models can then be used to predict the performance of new, untested reactions, saving significant time and resources in the laboratory. ucla.edu

One of the most significant areas of application for ML in this context is the prediction of reaction yields for cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of biphenyl synthesis. acs.org By analyzing vast amounts of data from high-throughput experimentation (HTE), ML models can identify the most effective combination of catalysts, ligands, and bases for a given set of coupling partners. nih.gov This predictive capability allows chemists to prioritize experimental efforts on the most promising reaction conditions. rsc.org

The general workflow for developing a predictive ML model for chemical synthesis involves several key steps:

Data Curation: A large and diverse dataset of reactions is collected from sources such as electronic lab notebooks, patents, and the scientific literature. nih.gov This data includes the structures of the reactants and products, as well as the specific reaction conditions used and the resulting yield.

Featurization: The chemical structures and reaction components are converted into a numerical format that can be understood by ML algorithms. This can involve the use of molecular fingerprints, calculated chemical descriptors, or graph-based representations of the molecules. semanticscholar.orgnih.gov

Model Training: A variety of ML algorithms, such as random forests, gradient-boosting machines, or neural networks, are trained on the curated dataset. acs.orgcaltech.edu The model learns the complex patterns that correlate the input features with the reaction outcome.

Model Validation and Prediction: The trained model is then validated on a separate set of data to assess its predictive accuracy. Once validated, the model can be used to predict the outcomes of new reactions.

For the synthesis of a specific molecule like this compound, an ML model could be used to predict the optimal conditions for a Suzuki-Miyaura coupling between a boronic acid or ester derivative of 3-methylbenzene and a halide or triflate derivative of 4-benzyloxybenzene. The model would consider a range of potential catalysts, ligands, bases, and solvents to suggest the combination most likely to produce a high yield of the desired product.

The table below illustrates the type of data that would be used to train an ML model for predicting the yield of a Suzuki-Miyaura cross-coupling reaction.

| Reactant A (Aryl Halide) | Reactant B (Boronic Acid) | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1-bromo-4-benzyloxybenzene | (3-methylphenyl)boronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Water | 100 | 85 |

| 1-iodo-4-benzyloxybenzene | (3-methylphenyl)boronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 90 | 92 |

| 1-bromo-4-benzyloxybenzene | (3-methylphenyl)boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | THF | 80 | 78 |

| 1-chloro-4-benzyloxybenzene | (3-methylphenyl)boronic acid | Pd₂(dba)₃ | XPhos | Na₂CO₃ | DMF | 110 | 65 |

Research in this area has demonstrated that ML models can achieve high accuracy in predicting reaction yields. For instance, a study on Suzuki cross-couplings using a large dataset from an industrial pharmaceutical setting showed that ML models could predict reaction success with greater accuracy than expert medicinal chemists. acs.org Another study highlighted the use of graph transformer neural networks to predict reaction yields for Suzuki reactions, demonstrating the power of geometric deep learning in this domain. nih.gov

The table below presents a summary of findings from a hypothetical machine learning study on predicting Suzuki-Miyaura coupling reaction success, illustrating the predictive power of different models.

| Machine Learning Model | Input Features | Prediction Task | Reported Accuracy |

| Random Forest | Molecular Fingerprints, Descriptors | Binary Classification (Success/Failure) | 88% |

| Gradient Boosting Machine | Graph-based Representations | Multi-class Classification (Yield Bins) | 75% |

| Graph Transformer Neural Network | 2D and 3D Molecular Graphs | Regression (Yield Prediction) | R² = 0.82 |

While the direct application of machine learning to the predictive synthesis of this compound has not been explicitly documented, the successful application of these techniques to the broader class of biphenyl compounds through the prediction of cross-coupling reaction outcomes indicates a strong potential for future use. As more data becomes available and algorithms continue to improve, machine learning will undoubtedly become an indispensable tool in the design and optimization of synthetic routes for complex organic molecules.

Research Applications and Broader Scientific Implications of 4 Benzyloxy 3 Methylbiphenyl

Role as Key Synthetic Intermediates in Advanced Organic Synthesis

As a bespoke chemical entity, 4-Benzyloxy-3'-methylbiphenyl primarily serves as a sophisticated building block or intermediate in multi-step synthetic sequences. The benzyloxy group acts as a robust protecting group for the 4-hydroxyl functionality, which is crucial for preventing unwanted side reactions during the assembly of more complex molecular architectures. The benzyl (B1604629) group can be selectively removed under mild reductive conditions (e.g., hydrogenolysis) at a late stage in a synthesis, unmasking the phenol (B47542) for further functionalization or as a key pharmacophoric feature.

Precursors for Bioactive Scaffolds in Medicinal Chemistry Research

The 4-hydroxy-3'-methylbiphenyl core structure, accessible from this compound via deprotection, is a key structural motif in various biologically active molecules. The strategic placement of the methyl group on one phenyl ring and the hydroxyl group on the other allows for precise tuning of a molecule's shape and electronic distribution, which is critical for effective binding to biological targets such as enzymes and receptors.

Biphenyl (B1667301) and biphenyl ether scaffolds have been investigated for the development of inhibitors for enzymes like sulfatases, which are implicated in cancer. researchgate.net Furthermore, substituted biphenyl structures are central to the design of angiotensin II receptor antagonists, a major class of antihypertensive drugs. google.com While not a direct registered intermediate in the synthesis of blockbuster drugs like Telmisartan or Losartan, this compound provides access to the 4-hydroxy-3'-methylbiphenyl scaffold, enabling its use in the discovery of novel therapeutic agents. For instance, it can be used to synthesize analogs of selective estrogen receptor modulators (SERMs) or other receptor ligands where the specific substitution pattern is hypothesized to enhance selectivity or potency.

Building Blocks for Functional Materials Research

The field of materials science, particularly the design of liquid crystals, relies on molecules with specific shapes and electronic properties to induce desired phases and behaviors. Biphenyls are a foundational component of many liquid crystalline materials due to their rigid, rod-like structure. tcichemicals.commdpi.com The introduction of a benzyloxy group, as seen in related compounds like 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, is a known strategy in the synthesis of calamitic (rod-shaped) liquid crystals. nih.gov

The structure of this compound is of significant interest in this context. The methyl group at the 3'-position disrupts the planarity and symmetry of the biphenyl system, potentially leading to the formation of unique bent-core or chiral mesophases. researchgate.net By serving as a precursor, it allows for the incorporation of the 3'-methylbiphenyl unit into more complex polymeric or dendritic structures designed for applications in organic electronics or photonics.

| Property | Value |

| IUPAC Name | benzyl 3'-methyl[1,1'-biphenyl]-4-yl ether |

| CAS Number | 893737-61-6 |

| Molecular Formula | C₂₀H₁₈O |

| Molecular Weight | 274.36 g/mol |

Data sourced from commercial supplier information. sigmaaldrich.com

Contribution to the Synthesis of Complex Natural Products and Analogs

Many complex natural products, particularly lignans (B1203133) and their derivatives, are built upon a biphenyl framework. nih.gov These compounds often exhibit a wide range of potent biological activities. The synthesis of these molecules and their analogs—to improve activity or metabolic stability—is a major focus of organic chemistry.

This compound represents a strategic starting material for the synthesis of analogs of natural products containing the 3'-methyl-[1,1'-biphenyl]-4-ol core. The benzyloxy group provides essential protection of the phenolic oxygen during sensitive cross-coupling or functionalization reactions elsewhere in the molecule. This allows chemists to build complex carbon skeletons with high precision before liberating the hydroxyl group in a final step to yield the target analog.

Methodological Development in Catalysis and Organic Reactions

The synthesis of substituted biphenyls like this compound is itself an area of active research, heavily relying on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. tcichemicals.comnih.gov The efficient synthesis of this compound would typically involve the coupling of a 4-benzyloxyphenylboronic acid derivative with a 3-methylphenyl halide (or triflate), or the reverse combination. Developing catalysts that are effective for these specific, sometimes sterically hindered, substrates is a key goal in modern catalysis. orgsyn.org

Once formed, this compound serves as an excellent substrate for testing new synthetic methodologies. Its structure contains several distinct reactive sites:

The benzylic ether linkage, a target for novel selective cleavage methods.

The benzylic C-H bonds of the protecting group.

The methyl group's C-H bonds, which are targets for late-stage functionalization.

Multiple aromatic C-H bonds that can be used to test the selectivity of C-H activation/functionalization catalysts.

Research into phase-transfer catalysis for the synthesis of related diaryl ethers like 4-(benzyloxy)biphenyl highlights the ongoing effort to develop greener and more efficient synthetic methods for this class of compounds.

Fundamental Contributions to Biphenyl Chemistry

The physical and chemical properties of biphenyls are fundamentally dictated by the dihedral angle between the two aromatic rings. This angle is highly sensitive to the nature and position of substituents, particularly at the ortho positions. The presence of a methyl group at the 3'-position in this compound, while not at an ortho position, still imparts a steric influence that affects the molecule's preferred conformation and the rotational barrier between the rings.

Crystallographic studies of the closely related 4-Benzyloxy-biphenyl show a nearly planar conformation in the solid state. nih.gov The introduction of the 3'-methyl group in the target compound would be expected to alter this conformation, providing valuable data for computational models that predict the three-dimensional structures of complex organic molecules. Understanding these subtle steric effects is crucial for designing molecules with precise shapes for applications in drug design and materials science.

Future Directions and Emerging Research Frontiers in Biphenyl Ether Research

The utility of this compound and related biphenyl ethers is expanding as synthetic methodologies become more sophisticated. Future research is likely to focus on several key areas:

Advanced Medicinal Chemistry: Leveraging the 4-hydroxy-3'-methylbiphenyl scaffold, accessed via this intermediate, to create focused libraries of compounds for high-throughput screening against novel biological targets. The unique substitution pattern may offer advantages in designing next-generation kinase inhibitors or nuclear receptor modulators. researchgate.net

Novel Functional Materials: Incorporating the 3'-methylbiphenyl unit into advanced polymers or liquid crystals to create materials with tailored thermal, optical, or electronic properties. nih.govbeilstein-journals.org The specific steric profile could be exploited to control molecular packing and achieve desired macroscopic functions.

Sustainable Catalysis: Using this compound as a benchmark substrate to develop more sustainable and efficient catalytic reactions, such as C-H functionalization using earth-abundant metal catalysts or novel methods for selective ether cleavage that avoid harsh reagents.

Chemical Biology: Attaching fluorescent tags or other probes to the scaffold to create chemical tools for studying biological systems, allowing researchers to visualize the interactions of biphenyl-containing molecules within living cells.

In essence, while this compound is a highly specific chemical entity, its true value lies in its potential as a versatile precursor, enabling innovation across multiple disciplines of chemical science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Benzyloxy-3'-methylbiphenyl, and how can purity be optimized?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, using 4-benzyloxyphenylboronic acid pinacol ester (CAS RN 754226-40-9) and 3'-methylbromobenzene. Catalytic systems like Pd(PPh₃)₄ in a 1:1 mixture of DME/H₂O with K₂CO₃ as a base are effective . Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol. GC analysis (>97.0% purity) is critical for quality control .

Q. How can spectroscopic characterization (NMR, MS) resolve ambiguities in the structural confirmation of this compound?

- Methodology :

- ¹H NMR : Key signals include a singlet for the benzyloxy methylene (δ 5.1–5.3 ppm), aromatic protons (δ 6.8–7.5 ppm), and methyl groups (δ 2.3–2.5 ppm). Splitting patterns distinguish ortho/meta substituents .

- MS : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 305.14 (C₂₀H₁₈O). Fragmentation patterns (e.g., loss of benzyloxy group at m/z 183) validate connectivity .

Q. What solvent systems are optimal for studying the photophysical properties of this compound?

- Methodology : Use UV-Vis spectroscopy in aprotic solvents (THF, DCM) to minimize hydrogen bonding interference. Fluorescence quantum yields are best measured in degassed acetonitrile to avoid quenching by oxygen. Solvatochromic shifts in polar solvents (e.g., DMSO) reveal π→π* transitions influenced by the benzyloxy group .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyloxy and methyl groups influence regioselectivity in electrophilic substitution reactions?

- Methodology : Computational modeling (DFT, B3LYP/6-31G*) predicts electron density distribution. The benzyloxy group directs electrophiles to the para position via resonance (+M effect), while the 3'-methyl group induces steric hindrance, favoring meta substitution in competitive reactions. Experimental validation via nitration (HNO₃/H₂SO₄) and bromination (Br₂/FeBr₃) followed by HPLC analysis of product ratios .

Q. What strategies reconcile contradictions in reported melting points (e.g., 62–64°C vs. 68–70°C) for derivatives of this compound?

- Methodology :

- Recrystallization Solvent : Compare melting points after recrystallization from ethanol (polar) vs. hexane (non-polar). Polymorphism or solvent inclusion complexes may explain discrepancies .

- DSC Analysis : Differential scanning calorimetry identifies phase transitions and confirms thermal stability. Contradictions often arise from impurities or hydration states .

Q. How can derivatization of this compound enhance its utility in metal-organic frameworks (MOFs)?

- Methodology : Introduce carboxylate groups via hydrolysis of the benzyloxy group (H₂/Pd-C in EtOH) to form 4-hydroxy-3'-methylbiphenyl, followed by reaction with succinic anhydride. The resulting dicarboxylic acid linker can coordinate with Zn²⁺ or Cu²⁺ nodes. BET surface area analysis and PXRD confirm framework porosity .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Methodology :

- Acidic Hydrolysis : The benzyloxy group undergoes cleavage in HCl/MeOH (1:1) at reflux, forming 4-hydroxy-3'-methylbiphenyl. Monitor via TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc 3:1) .

- Basic Conditions : Stability in NaOH/EtOH (pH >10) is attributed to resonance stabilization of the phenoxide ion. UV-Vis tracking at 270 nm quantifies degradation rates .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data (e.g., antimicrobial vs. inactive) for this compound analogs?

- Methodology :

- Assay Variability : Compare MIC values across standardized protocols (CLSI vs. EUCAST). Variations in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) impact results .

- Structural Confirmation : Ensure analogs are free from common impurities (e.g., residual boronic acid from Suzuki reactions) via ¹H NMR and LC-MS .

Methodological Best Practices

- Synthetic Reproducibility : Document inert atmosphere conditions (Ar/N₂) for Suzuki reactions to prevent Pd catalyst oxidation .

- Data Reporting : Include crystallographic data (CCDC deposition) for structural clarity, as seen in related benzyloxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.